molecular formula C7H20O2Si2 B14704139 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane CAS No. 18297-76-2

3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane

Katalognummer: B14704139
CAS-Nummer: 18297-76-2
Molekulargewicht: 192.40 g/mol
InChI-Schlüssel: TZPAJACAFHXKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane is a chemical compound with the molecular formula C₇H₂₀O₂Si₂. It is known for its unique structure, which includes two silicon atoms and two oxygen atoms, making it a member of the organosilicon compounds. This compound is often used in various industrial and research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane typically involves the reaction of dimethylchlorosilane with methanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{(CH₃)₂SiCl₂} + 2 \text{CH₃OH} \rightarrow \text{(CH₃)₂Si(OCH₃)₂} + 2 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and carbon atoms, leading to the formation of stable structures. These interactions are crucial in its applications in materials science and medicine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of silicon and oxygen atoms, which imparts unique chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

18297-76-2

Molekularformel

C7H20O2Si2

Molekulargewicht

192.40 g/mol

IUPAC-Name

methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane

InChI

InChI=1S/C7H20O2Si2/c1-8-10(3,4)7-11(5,6)9-2/h7H2,1-6H3

InChI-Schlüssel

TZPAJACAFHXKJA-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C)(C)C[Si](C)(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.